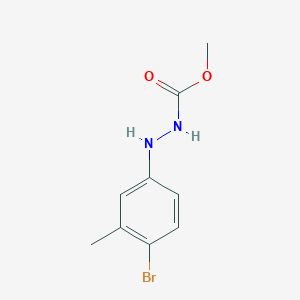

Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate

Description

Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a 4-bromo-3-methylphenyl substituent. Its structure combines a hydrazinecarboxylate backbone with a bromo-methyl-substituted aromatic ring, which influences its electronic properties and reactivity. The compound is commercially available (e.g., CymitQuimica, Ref: 10-F505950) , and its synthesis typically involves coupling hydrazinecarboxylate precursors with appropriately substituted aromatic aldehydes or halides .

Properties

IUPAC Name |

methyl N-(4-bromo-3-methylanilino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6-5-7(3-4-8(6)10)11-12-9(13)14-2/h3-5,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSVTWZEXZSHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NNC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with methyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate is a chemical compound with various applications in scientific research, including chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and as a reagent in chemical reactions. Research is ongoing to explore its potential as a therapeutic agent for various diseases and its biological activities, such as antimicrobial and anticancer properties. It is also used in producing pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting enzymes or receptors critical for microorganisms or cancer cells' survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Synthesis

The synthesis of this compound typically involves reacting 4-bromo-3-methylbenzoyl chloride with methyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. Automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting enzymes or receptors that are critical for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Reactivity Profiles

- Methyl 2-(3-nitrophenyl)hydrazinecarboxylate (20) : The nitro group at the 3-position introduces strong electron-withdrawing effects, enhancing electrophilicity and altering reaction pathways compared to the bromo-methyl analogue. This compound is synthesized via similar coupling methods .

- Methyl 2-(4-methoxybenzylidene)hydrazinecarboxylate : The methoxy group (electron-donating) at the 4-position increases electron density on the aromatic ring, contrasting with the electron-withdrawing bromo group in the target compound. This difference impacts solubility and intermolecular interactions, as evidenced by NMR shifts (δH 3.84 ppm for OCH3) .

- Such compounds are used in pesticide synthesis .

Physical and Spectral Properties

Biological Activity

Methyl 2-(4-bromo-3-methylphenyl)hydrazinecarboxylate (CAS No. 1934470-81-1) is a hydrazine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydrazine functional group attached to a bromo-substituted aromatic ring. The chemical structure can be represented as follows:

This compound's unique structure may contribute to its biological activity, particularly in terms of its interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluating various hydrazine compounds found that those with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In vitro studies have shown that hydrazine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this compound were reported to inhibit the proliferation of leukemia cell lines effectively .

The biological activity of this compound is believed to stem from its ability to form reactive intermediates that can interact with cellular macromolecules. These interactions may lead to the inhibition of key enzymes involved in metabolic pathways critical for cell survival and proliferation. Specifically, the compound may interfere with DNA replication and repair mechanisms, contributing to its anticancer effects.

Table: Summary of Biological Activities

Case Study: Anticancer Activity Assessment

In a recent investigation, this compound was tested against several cancer cell lines, including breast and leukemia cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.